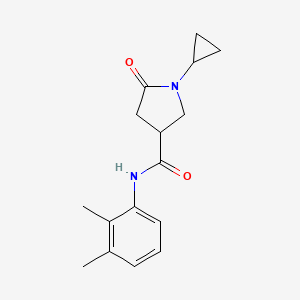
(4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone, also known as MPMP, is a chemical compound with potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
(4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. Additionally, it has been investigated for its potential use as a treatment for depression, anxiety, and other neurological disorders.
Mecanismo De Acción
The mechanism of action of (4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, it has been shown to modulate neurotransmitter levels in the brain, which may contribute to its potential use as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields of medicine. However, its limited solubility in water and potential toxicity at high doses may present limitations for some experiments.
Direcciones Futuras
There are several future directions for research on (4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone. One area of interest is its potential use as a treatment for neurological disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Furthermore, its potential use as a therapeutic agent for cancer and viral infections warrants further investigation.
Métodos De Síntesis
The synthesis of (4-Methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone involves the reaction of 2-chloronicotinic acid with 4-methyl-1-phenylpiperazine in the presence of a base. The resulting intermediate is then subjected to a coupling reaction with 2-chloro-1-(4-methylpiperazin-1-yl)ethanone, followed by reduction with sodium borohydride to yield this compound.
Propiedades
IUPAC Name |
(4-methyl-2-phenylpiperazin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-19-11-12-20(17(21)15-9-5-6-10-18-15)16(13-19)14-7-3-2-4-8-14/h2-10,16H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFPZFMVVUFEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

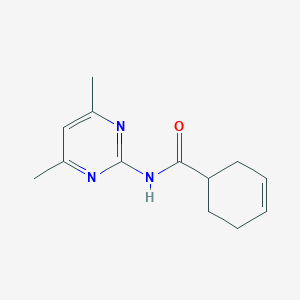
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)




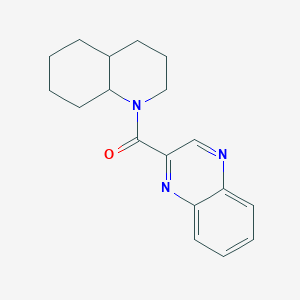

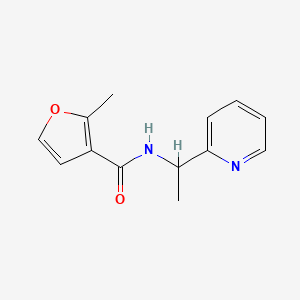
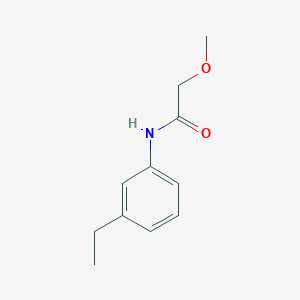
![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)

